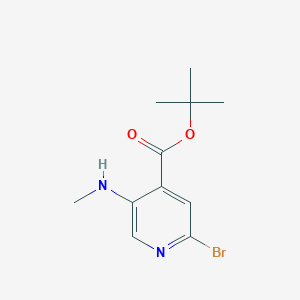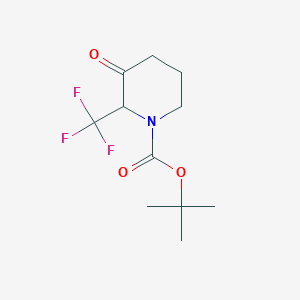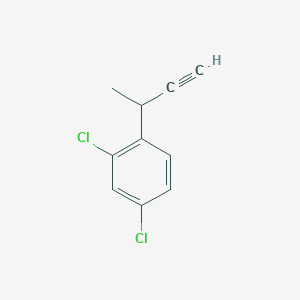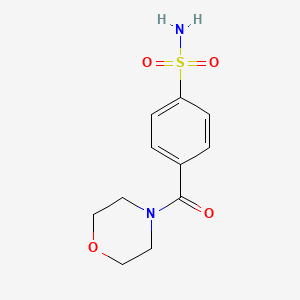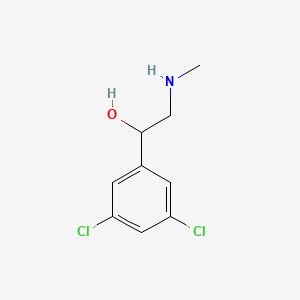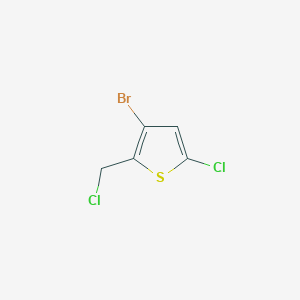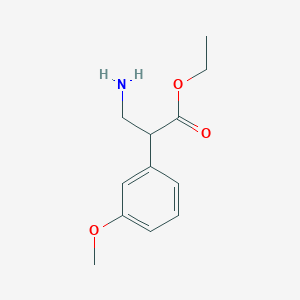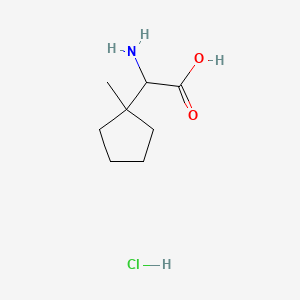
2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its molecular formula C8H16ClNO2 and a molecular weight of 193.7.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride typically involves the reaction of 1-methylcyclopentylamine with glyoxylic acid, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization and filtration to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group may be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino acids.
Applications De Recherche Scientifique
2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of type 2 diabetes due to its ability to modulate glucose levels.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. In the context of diabetes treatment, it acts by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which leads to increased levels of incretin hormones. These hormones enhance insulin secretion and decrease glucagon levels, thereby improving blood glucose control.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride
- 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride
Uniqueness
2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride is unique due to its specific cyclopentyl ring structure, which imparts distinct pharmacological properties compared to its cyclopropyl and cyclohexyl analogs. This structural difference influences its binding affinity and selectivity towards the DPP-4 enzyme, making it a promising candidate for therapeutic applications in diabetes management.
Propriétés
Formule moléculaire |
C8H16ClNO2 |
|---|---|
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
2-amino-2-(1-methylcyclopentyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(4-2-3-5-8)6(9)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H |
Clé InChI |
NZLRVZMFGUBNBE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1)C(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


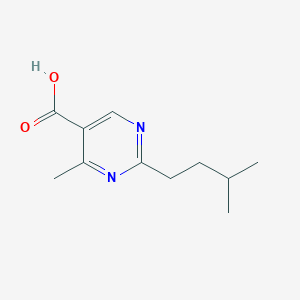

![5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride](/img/structure/B13519284.png)

